molecular formula C13H17N3O B138584 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1021-25-6

1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No.: B138584
CAS No.: 1021-25-6
M. Wt: 231.29 g/mol
InChI Key: HTQWGIHCFPWKAS-UHFFFAOYSA-N
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Description

1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound with the molecular formula C₁₃H₁₇N₃O and a molecular weight of 231.29 g/mol It is known for its unique spirocyclic structure, which includes a phenyl group and a triazaspirodecane core

Biochemical Analysis

Biochemical Properties

1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to bind to dopaminergic and serotonergic receptors in the brain . This binding interaction can modulate neurotransmitter release and receptor activity, impacting neuronal signaling pathways. Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, affecting their function and distribution within cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating receptor activity and neurotransmitter release . This can lead to changes in gene expression and cellular metabolism, affecting overall cell function. In other cell types, such as hepatocytes, this compound may impact metabolic pathways and enzyme activity, altering cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an agonist or antagonist at dopaminergic and serotonergic receptors, modulating their activity . This can lead to changes in neurotransmitter release and receptor signaling, impacting neuronal function. Additionally, this compound may inhibit or activate certain enzymes, influencing metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that its binding to receptors in the hippocampus remains unaffected up to 48 hours after ischemia . This indicates that this compound maintains its activity over extended periods, potentially leading to sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating receptor activity and neurotransmitter release . At higher doses, it could lead to toxic or adverse effects, such as receptor desensitization or enzyme inhibition . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active or inactive metabolites. These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported across the blood-brain barrier by specific transporters, allowing it to exert its effects on neuronal cells . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins. This subcellular localization plays a crucial role in determining the compound’s overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one can be synthesized through several synthetic routes. One common method involves the reaction of phenylhydrazine with a suitable ketone to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired spirocyclic compound . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one has several scientific research applications:

Properties

IUPAC Name

1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-12-13(6-8-14-9-7-13)16(10-15-12)11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQWGIHCFPWKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NCN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144635
Record name Spirodecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021-25-6
Record name 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021-25-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spirodecanone
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Record name 1021-25-6
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Record name Spirodecanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1,3,8-triazaspiro(4,5)decan-4-one
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

8-(N-benzyl-N-methyl-amino)-4-morpholino-2-(1-phenyl-1,3,8-triazaspiro [4,5]decan-4-on-8-yl)-pyrimido[5,4-d]pyrimidine From 2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine and 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one Yield: 47% of theory, Melting point: 203°-205° C. C31H35N9O2 (565.68)
Name
8-(N-benzyl-N-methyl-amino)-4-morpholino-2-(1-phenyl-1,3,8-triazaspiro [4,5]decan-4-on-8-yl)-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
CN(Cc1ccccc1)c1ncnc2c(N3CCOCC3)nc(N3CCC4(CC3)C(=O)NCN4c3ccccc3)nc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN(Cc1ccccc1)c1ncnc2c(N3CCOCC3)nc(Cl)nc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 2
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 3
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 4
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 5
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 6
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one

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